molecular formula C9H9N3O3S B3367506 Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate CAS No. 1799412-46-6

Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate

Cat. No.: B3367506
CAS No.: 1799412-46-6
M. Wt: 239.25 g/mol
InChI Key: ZFXLVASQSXJWFU-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate is a heterocyclic compound with a unique structure that combines a thieno and pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate: shares similarities with other thieno and pyridazine derivatives.

    Thieno[2,3-D]pyridazine derivatives: These compounds have similar core structures but may differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-6-methyl-7-oxothieno[2,3-d]pyridazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-12-8(13)6-4(3-11-12)5(10)7(16-6)9(14)15-2/h3H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXLVASQSXJWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=N1)C(=C(S2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801120207
Record name Thieno[2,3-d]pyridazine-2-carboxylic acid, 3-amino-6,7-dihydro-6-methyl-7-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799412-46-6
Record name Thieno[2,3-d]pyridazine-2-carboxylic acid, 3-amino-6,7-dihydro-6-methyl-7-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799412-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyridazine-2-carboxylic acid, 3-amino-6,7-dihydro-6-methyl-7-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate
Reactant of Route 2
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate
Reactant of Route 3
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate
Reactant of Route 4
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate

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